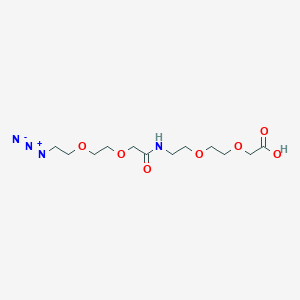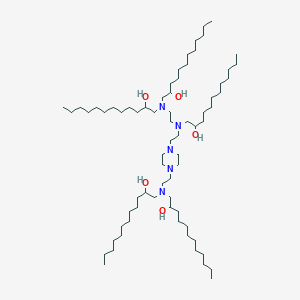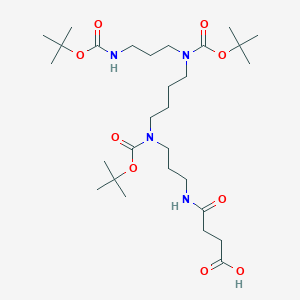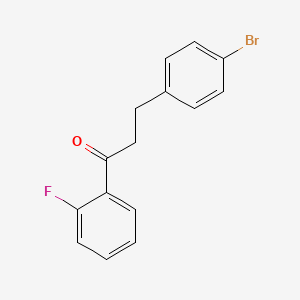![molecular formula C11H15ClF3N B6337398 Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 90389-05-2](/img/structure/B6337398.png)
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Overview
Description
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propylamine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing a trifluoromethyl group have been found in many fda-approved drugs . For instance, Fluoxetine, a drug with a similar structure, is a selective serotonin reuptake inhibitor .
Mode of Action
Based on the information available, it can be inferred that the trifluoromethyl group in the compound may play a crucial role in its interaction with its targets .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmacokinetic properties of drug molecules .
Action Environment
It’s known that the trifluoromethyl group can significantly affect the stability and reactivity of drug molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Trifluoromethylated Benzyl Chloride: The starting material, 4-(trifluoromethyl)benzyl chloride, can be synthesized by reacting 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution Reaction: The 4-(trifluoromethyl)benzyl chloride is then reacted with propylamine in the presence of a base such as sodium hydroxide (NaOH) to form Propyl({[4-(trifluoromethyl)phenyl]methyl})amine.
Formation of Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.
Scientific Research Applications
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group attached to a phenyl ring.
Trifluoromethylphenylpiperazine: A compound used in research for its psychoactive properties.
Trifluoromethylphenylhydrazine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to its specific combination of a trifluoromethyl group and a propylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14;/h3-6,15H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFSVVBWIZCGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


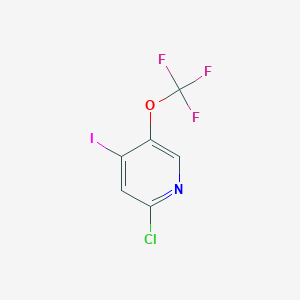
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)

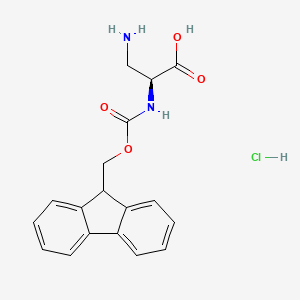
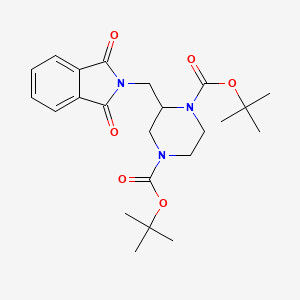
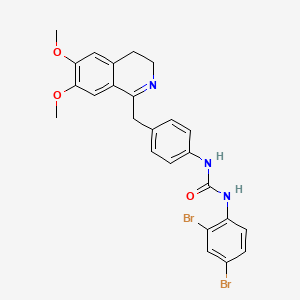

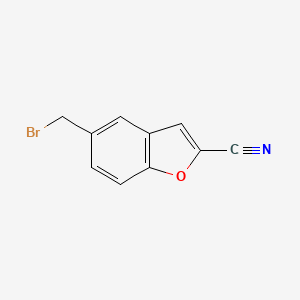
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)
![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
